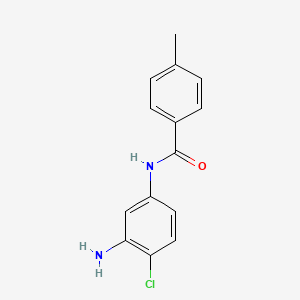
3-Hydroxy-2-methoxybenzoic acid
Vue d'ensemble
Description
3-Hydroxy-2-methoxybenzoic acid, also known as 3-methoxysalicylic acid, is an organic compound with the molecular formula CH3OC6H3(OH)CO2H. It is a derivative of salicylic acid and is characterized by the presence of a hydroxyl group and a methoxy group attached to a benzene ring. This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methoxybenzoic acid can be synthesized through several methods. One common synthetic route involves the etherification of 2,6-dichlorotoluene, followed by a Grignard reaction and hydrolysis to obtain 3-methoxy-2-methylbenzoic acid. This intermediate is then oxidized to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. For example, it can be synthesized using high-performance liquid chromatography for the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
3-Hydroxy-2-methoxybenzoic acid has a wide range of applications in scientific research:
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anti-allergic properties.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it modulates the FcεRI signaling pathway in mast cells, leading to the inhibition of mast cell degranulation and the suppression of pro-inflammatory cytokines such as TNF-α and IL-4 . This results in the attenuation of allergic inflammatory responses.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-methoxybenzoic acid can be compared with other similar compounds, such as:
- 2-Hydroxy-4-methoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 4-Hydroxy-2-methylbenzoic acid
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of hydroxyl and methoxy groups in this compound contributes to its distinct chemical properties and applications .
Propriétés
IUPAC Name |
3-hydroxy-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMHCSBCMFQGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540687 | |
| Record name | 3-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-28-0 | |
| Record name | 3-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


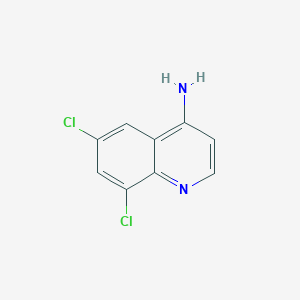


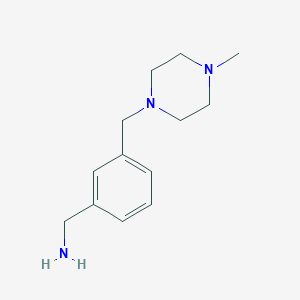
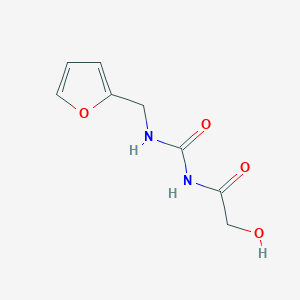
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)
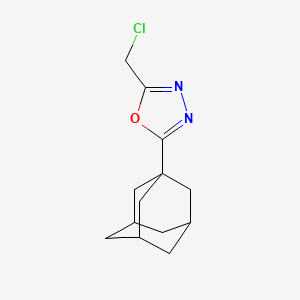
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)


